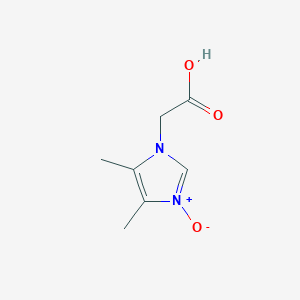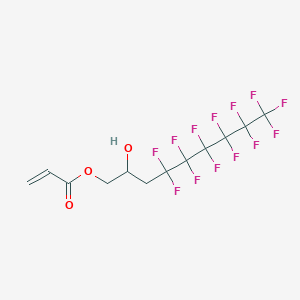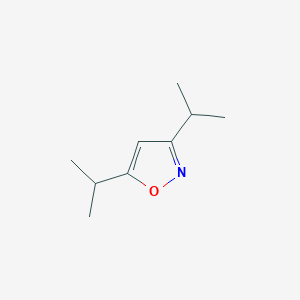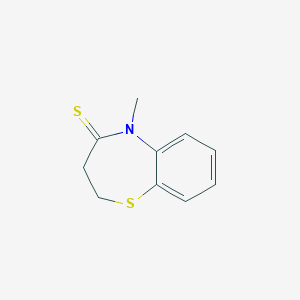
5-Methyl-2,3-dihydro-1,5-benzothiazepine-4-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-2,3-dihydro-1,5-benzothiazepine-4-thione (MBT) is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its diverse biological activities. MBT is a sulfur-containing compound that belongs to the family of benzothiazepines. It has a unique chemical structure that makes it an attractive target for the synthesis of new drugs.
Mecanismo De Acción
The mechanism of action of 5-Methyl-2,3-dihydro-1,5-benzothiazepine-4-thione is not fully understood. However, it has been suggested that 5-Methyl-2,3-dihydro-1,5-benzothiazepine-4-thione exerts its biological effects through the modulation of various signaling pathways, including the MAPK/ERK pathway and the NF-κB pathway. 5-Methyl-2,3-dihydro-1,5-benzothiazepine-4-thione has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and tyrosinase.
Efectos Bioquímicos Y Fisiológicos
5-Methyl-2,3-dihydro-1,5-benzothiazepine-4-thione has been shown to have a variety of biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and scavenge free radicals. 5-Methyl-2,3-dihydro-1,5-benzothiazepine-4-thione has also been shown to reduce inflammation and oxidative stress, and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 5-Methyl-2,3-dihydro-1,5-benzothiazepine-4-thione is its relatively simple synthesis method, which allows for the production of large quantities of the compound. 5-Methyl-2,3-dihydro-1,5-benzothiazepine-4-thione is also stable under normal laboratory conditions, which makes it easy to handle and store. However, one of the limitations of 5-Methyl-2,3-dihydro-1,5-benzothiazepine-4-thione is its low solubility in water, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of 5-Methyl-2,3-dihydro-1,5-benzothiazepine-4-thione. One area of research is the development of 5-Methyl-2,3-dihydro-1,5-benzothiazepine-4-thione-based drugs for the treatment of cancer, infectious diseases, and neurodegenerative disorders. Another area of research is the investigation of the mechanism of action of 5-Methyl-2,3-dihydro-1,5-benzothiazepine-4-thione, which could lead to the discovery of new drug targets. Additionally, the development of new synthetic methods for 5-Methyl-2,3-dihydro-1,5-benzothiazepine-4-thione could lead to the production of novel derivatives with enhanced biological activities.
Métodos De Síntesis
5-Methyl-2,3-dihydro-1,5-benzothiazepine-4-thione can be synthesized using various methods such as the reaction of 2-aminothiophenol with α-bromoacetophenone, followed by cyclization with sulfur. Another method involves the reaction of 2-mercaptobenzoic acid with α-bromoacetophenone, followed by cyclization with sulfur. The synthesis of 5-Methyl-2,3-dihydro-1,5-benzothiazepine-4-thione is relatively simple and can be achieved in a few steps with high yields.
Aplicaciones Científicas De Investigación
5-Methyl-2,3-dihydro-1,5-benzothiazepine-4-thione has been extensively studied for its potential therapeutic applications. It has been shown to possess a wide range of biological activities, including antitumor, antimicrobial, antifungal, and antioxidant properties. 5-Methyl-2,3-dihydro-1,5-benzothiazepine-4-thione has also been reported to exhibit neuroprotective and anti-inflammatory effects.
Propiedades
Número CAS |
130337-43-8 |
|---|---|
Nombre del producto |
5-Methyl-2,3-dihydro-1,5-benzothiazepine-4-thione |
Fórmula molecular |
C10H11NS2 |
Peso molecular |
209.3 g/mol |
Nombre IUPAC |
5-methyl-2,3-dihydro-1,5-benzothiazepine-4-thione |
InChI |
InChI=1S/C10H11NS2/c1-11-8-4-2-3-5-9(8)13-7-6-10(11)12/h2-5H,6-7H2,1H3 |
Clave InChI |
JADXRWXCFWMQCI-UHFFFAOYSA-N |
SMILES |
CN1C(=S)CCSC2=CC=CC=C21 |
SMILES canónico |
CN1C(=S)CCSC2=CC=CC=C21 |
Sinónimos |
1,5-Benzothiazepine-4(5H)-thione, 2,3-dihydro-5-methyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E)-But-2-enedioic acid;1-(3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-3-[2-(3-methylphenoxy)ethylamino]propan-1-one](/img/structure/B159515.png)
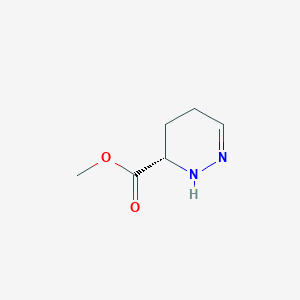
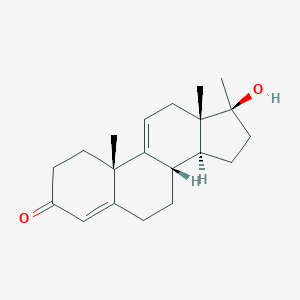
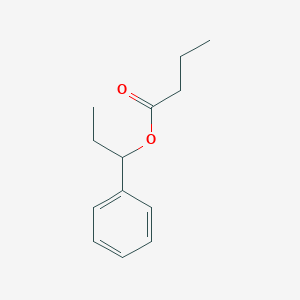
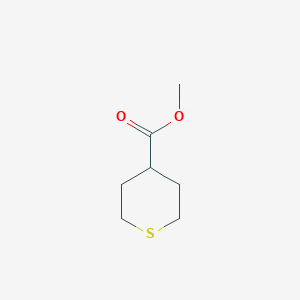
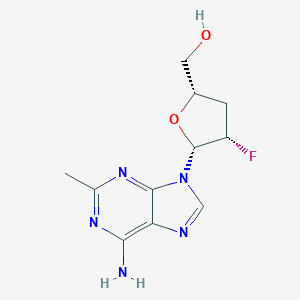
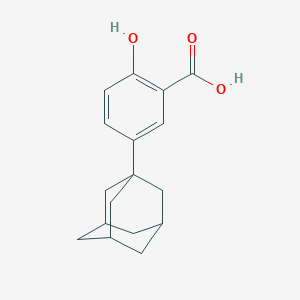
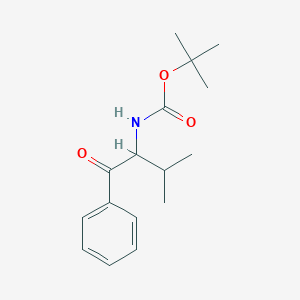
![(7S)-2-amino-7-[(1R,2S)-1,2-dihydroxypropyl]-5,6,7,8-tetrahydro-1H-pteridin-4-one](/img/structure/B159529.png)
![2-[Bis[2-[carboxylatomethyl-[2-(methylamino)-2-oxoethyl]amino]ethyl]amino]acetate;hydrate](/img/structure/B159531.png)
![9-[(2S,5R)-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B159532.png)
